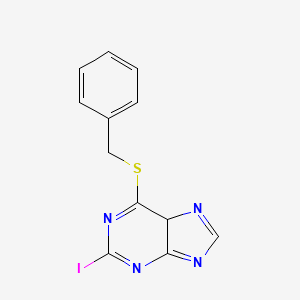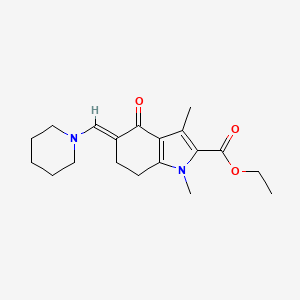
ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through cyclization reactions.
Functional Group Modifications: Introduction of the piperidinylmethylene group and other functional groups through substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. This might include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Unique due to its specific functional groups and structure.
Other Indole Derivatives: Compounds with similar indole cores but different substituents.
Uniqueness
This compound is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in other indole derivatives.
Propriétés
Numéro CAS |
84990-06-7 |
|---|---|
Formule moléculaire |
C19H26N2O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
ethyl (5E)-1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylidene)-6,7-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-4-24-19(23)17-13(2)16-15(20(17)3)9-8-14(18(16)22)12-21-10-6-5-7-11-21/h12H,4-11H2,1-3H3/b14-12+ |
Clé InChI |
QJYFSIQHGXZCEL-WYMLVPIESA-N |
SMILES isomérique |
CCOC(=O)C1=C(C2=C(N1C)CC/C(=C\N3CCCCC3)/C2=O)C |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1C)CCC(=CN3CCCCC3)C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)

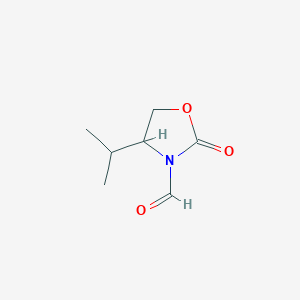
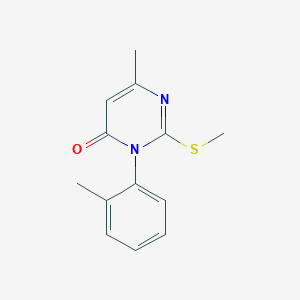



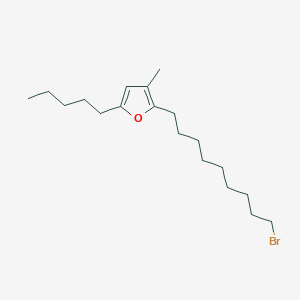
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
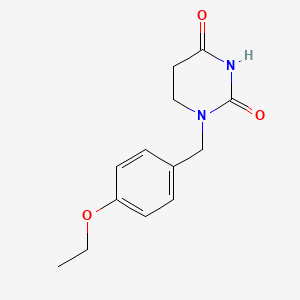
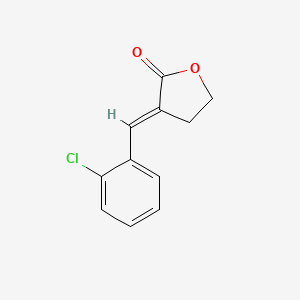
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
